molecular formula C10H12FNO2 B386288 N-[2-(4-fluorophenoxy)ethyl]acetamide CAS No. 282104-62-5

N-[2-(4-fluorophenoxy)ethyl]acetamide

Cat. No.: B386288
CAS No.: 282104-62-5
M. Wt: 197.21g/mol
InChI Key: FASQISRBOWJEMC-UHFFFAOYSA-N
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Description

Significance of Fluorophenoxy Acetamide (B32628) Frameworks in Chemical Biology Research

The fluorophenoxy acetamide scaffold is a recurring motif in medicinal chemistry and chemical biology, valued for its potential to interact with biological systems. The introduction of a fluorine atom into a phenyl ring can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. These modifications can lead to enhanced biological activity. nih.gov

Phenoxyacetamide derivatives, more broadly, have been investigated for a wide range of pharmacological activities. nih.gov Research has demonstrated that compounds incorporating this framework exhibit potential as anti-inflammatory, antioxidant, anticancer, and antimicrobial agents. nih.govnih.gov The acetamide group itself is a common feature in many therapeutic agents and can participate in hydrogen bonding, a crucial interaction for molecular recognition in biological systems. nih.gov For instance, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and evaluated for their in-vitro cytotoxicity against cancer cell lines. nih.gov The presence of the 4-fluorophenyl group in these and other related structures is often a key contributor to their biological effects.

Overview of Research Trajectories for Novel Chemical Entities in Academic Settings

The journey of a novel chemical entity, such as N-[2-(4-fluorophenoxy)ethyl]acetamide, through the academic research pipeline typically follows a structured, multi-stage process. This process begins with the design and synthesis of the molecule, often driven by a hypothesis about its potential biological activity based on the properties of similar compounds. researchgate.net

Following a successful synthesis, the next phase involves comprehensive characterization to confirm the molecule's identity and purity. This is achieved through a battery of analytical techniques. Once structurally verified, the compound undergoes screening for biological activity. This can range from broad-based assays to more targeted investigations against specific enzymes or cellular pathways. longdom.org Promising initial results can then spur more in-depth studies to elucidate the mechanism of action and to optimize the lead compound's structure to enhance its desired properties. This iterative cycle of design, synthesis, and testing is a hallmark of academic drug discovery and chemical biology research. researchgate.netnih.govscrivenerpublishing.com

Chemical Synthesis and Characterization

A likely two-step synthesis would involve:

Step 1: Synthesis of 2-(4-fluorophenoxy)ethan-1-amine. This intermediate could be prepared by reacting 4-fluorophenol (B42351) with a suitable 2-carbon synthon containing a leaving group and a protected amine, followed by deprotection.

Step 2: Amidation. The resulting 2-(4-fluorophenoxy)ethan-1-amine would then be reacted with acetic anhydride (B1165640) or acetyl chloride to form the final this compound product.

The structural confirmation and purity assessment of the synthesized compound would rely on a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to elucidate the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the N-H and C=O bonds of the amide and the C-F bond of the fluorinated ring.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₀H₁₂FNO₂
Molecular Weight197.21 g/mol
AppearanceSolid (predicted)

Potential Areas of Academic Investigation

Given the biological activities observed in structurally related fluorophenoxy acetamide derivatives, this compound presents several avenues for academic research.

Table 2: Potential Research Applications for this compound

Research AreaRationale
Anticancer Research Derivatives of 2-(4-fluorophenyl)acetamide (B1296790) have shown cytotoxic effects against cancer cell lines. nih.gov
Anti-inflammatory Studies Phenoxyacetamide scaffolds are known to be present in compounds with anti-inflammatory properties. nih.gov
Antimicrobial Screening The phenoxyacetamide framework is a feature in some antimicrobial agents. nih.gov
Enzyme Inhibition Assays The structural motifs suggest potential for interaction with various enzyme active sites.

Initial investigations would likely involve in vitro screening against a panel of cancer cell lines or assays to measure anti-inflammatory activity, such as the inhibition of cyclooxygenase (COX) enzymes. Further studies could explore its potential as an antimicrobial agent against various bacterial or fungal strains. The exploration of this compound would contribute to the growing body of knowledge surrounding the structure-activity relationships of fluorophenoxy acetamide derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASQISRBOWJEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287895
Record name N-[2-(4-Fluorophenoxy)ethyl]acetamide
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Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282104-62-5
Record name N-[2-(4-Fluorophenoxy)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282104-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Fluorophenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-[2-(4-fluorophenoxy)ethyl]acetamide

A retrosynthetic analysis of this compound identifies the primary bond disconnections that guide its synthesis. The most logical disconnections are the amide bond and the ether linkage. This approach breaks the target molecule down into simpler, commercially available, or easily synthesizable precursors.

The primary disconnection of the amide bond leads to two key synthons: 2-(4-fluorophenoxy)ethanamine (B1351421) and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The second key disconnection targets the ether bond, which simplifies the 2-(4-fluorophenoxy)ethanamine intermediate into 4-fluorophenol (B42351) and a 2-aminoethanol derivative.

Strategies for the Construction of the this compound Core

The construction of the this compound core relies on established and reliable chemical reactions.

Amide Bond Formation Approaches

The formation of the amide bond is a critical step in the synthesis of this compound. This transformation is typically achieved by reacting 2-(4-fluorophenoxy)ethanamine with a suitable acetylating agent.

Common methods for amide bond formation include:

Acylation with Acid Chlorides: A widely used method involves the reaction of the primary amine, 2-(4-fluorophenoxy)ethanamine, with acetyl chloride. This reaction, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, is known as the Schotten-Baumann reaction. nih.gov

Reaction with Acid Anhydrides: Acetic anhydride serves as an effective acetylating agent. The reaction with 2-(4-fluorophenoxy)ethanamine proceeds smoothly, often with gentle heating, to yield the desired acetamide (B32628).

Coupling Reagents: Modern amide bond formation can be facilitated by various coupling reagents. These reagents activate the carboxylic acid (acetic acid in this case) to form a reactive intermediate that readily reacts with the amine. This method is particularly useful for sensitive substrates. nih.gov

Enzymatic Methods: Biocatalytic approaches using enzymes like adenylating enzymes can also be employed for amide bond formation, offering a greener and more specific alternative to traditional chemical methods. nih.gov

A crucial intermediate in this process is 2-(4-fluorophenoxy)ethanamine, which can be prepared from 2-(4-fluorophenoxy)ethanol. prepchem.comsigmaaldrich.com

Ether Linkage Synthesis

The ether linkage in this compound is typically formed via the Williamson ether synthesis. youtube.comyoutube.com This method involves the reaction of an alkoxide with a primary alkyl halide. numberanalytics.com In the context of this synthesis, the sodium salt of 4-fluorophenol (sodium 4-fluorophenoxide) is reacted with a 2-haloethylamine derivative, such as 2-bromoethylamine (B90993) or 2-chloroethylamine. The reaction proceeds via an SN2 mechanism. masterorganicchemistry.comlibretexts.org

It is important to use a primary alkyl halide to minimize competing elimination reactions. youtube.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction.

Introduction of Fluorine Substituents on Phenoxy Moieties

The introduction of the fluorine atom onto the phenoxy ring can be achieved through several methods, with nucleophilic aromatic substitution (SNAr) being a prominent strategy. masterorganicchemistry.comnih.gov

Key aspects of fluorine introduction include:

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a suitable leaving group, such as a nitro group or another halogen, from an activated aromatic ring by a fluoride (B91410) ion. The aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In some cases, fluorine itself can act as a leaving group in SNAr reactions. masterorganicchemistry.com

Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® can be used to introduce fluorine onto an electron-rich phenol (B47542) ring. dtic.mil

Modern Fluorination Reagents: Reagents like PhenoFluor have been developed for the deoxyfluorination of phenols, offering a direct method to convert a hydroxyl group to a fluorine atom. acs.org

The regioselectivity of the fluorination is a critical consideration, and the choice of method will depend on the desired position of the fluorine atom on the phenoxy ring. nih.gov

Advanced Synthetic Approaches for this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships.

Derivatization Strategies of the Acetamide Moiety

The acetamide moiety is a versatile handle for derivatization. nih.govgalaxypub.co Modifications can be made to explore the impact of different substituents on the properties of the molecule.

Strategies for derivatization include:

Varying the Acyl Group: Instead of an acetyl group, other acyl chlorides or anhydrides can be used to introduce different alkyl or aryl groups. This allows for the synthesis of a library of N-acyl analogues.

Functionalization of the Acetyl Group: The methyl group of the acetamide can be functionalized. For example, α-halogenation followed by substitution with various nucleophiles can introduce a wide range of functional groups.

Introduction of Heterocycles: The acetamide nitrogen can be incorporated into a heterocyclic ring system, or a heterocyclic moiety can be appended to the acetyl group. archivepp.com

These derivatization strategies provide access to a diverse set of analogues for further investigation.

Modifications of the Phenoxy Ring System

The 4-fluorophenoxy ring is a key target for structural modification, offering opportunities to introduce a variety of substituents and thereby modulate the molecule's properties. The presence of the fluorine atom and the activating ether group influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution:

The ether oxygen in the phenoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Given that the para position is occupied by a fluorine atom, electrophilic attack is anticipated to occur at the positions ortho to the ether linkage.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents. For instance, the nitration of related fluoroanisoles has been documented. tcichemicals.com A mixture of nitric acid and sulfuric acid is a common reagent for this transformation, typically leading to substitution at the ortho position relative to the activating methoxy (B1213986) group. organic-chemistry.org Due to the electronic properties of the fluorine atom, which is deactivating yet ortho-, para-directing, the precise conditions for selective nitration of this compound would require careful optimization.

Halogenation: The introduction of other halogens, such as bromine or chlorine, can also be accomplished via electrophilic aromatic substitution. For example, the bromination of anisole (B1667542) with bromine (Br2) typically yields the para-substituted product, but in the case of 4-fluoroanisole, ortho-bromination would be favored. nih.gov

Friedel-Crafts Acylation and Alkylation: The Friedel-Crafts reaction provides a means to introduce alkyl or acyl groups onto the aromatic ring. bio-conferences.orgorganic-chemistry.orgwikipedia.org The reaction of an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), with a substituted anisole typically results in acylation at the position ortho or para to the methoxy group. uwindsor.ca For this compound, acylation would be expected to occur at the ortho positions.

Reaction Reagents and Conditions Expected Major Product(s) Reference
NitrationHNO₃, H₂SO₄N-[2-(2-Nitro-4-fluorophenoxy)ethyl]acetamide organic-chemistry.org
BrominationBr₂, FeBr₃ or other suitable catalystN-[2-(2-Bromo-4-fluorophenoxy)ethyl]acetamide nih.gov
AcylationRCOCl, AlCl₃N-[2-(2-Acyl-4-fluorophenoxy)ethyl]acetamide wikipedia.orguwindsor.ca

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

Directed Ortho-Metalation (DoM):

A more regioselective method for functionalizing the ortho position is Directed ortho-Metalation (DoM). bio-conferences.orgunblog.fracs.org In this strategy, a directing metalation group (DMG) on the aromatic ring directs the deprotonation of a specific ortho position by a strong base, typically an organolithium reagent. The ether oxygen can act as a DMG. The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol. For 4-fluoroanisole, this would allow for selective functionalization at the C2 and C6 positions. wikipedia.org

Electrophile Reagent Expected Product after Quenching Reference
SilylationTrimethylsilyl chloride (TMSCl)N-[2-(2-Trimethylsilyl-4-fluorophenoxy)ethyl]acetamide wikipedia.org
CarboxylationCarbon dioxide (CO₂)2-(2-((N-Ethylacetamido)ethoxy)-5-fluorophenyl)carboxylic acid bio-conferences.org
IodinationIodine (I₂)N-[2-(2-Iodo-4-fluorophenoxy)ethyl]acetamide acs.org

Table 2: Potential Functionalizations via Directed Ortho-Metalation

Diversification at the Ethyl Linker

The ethyl linker between the phenoxy ring and the acetamide group provides another site for chemical modification, allowing for changes in chain length, rigidity, and the introduction of new functional groups.

Modification of the Amide:

The N-H bond of the acetamide offers a handle for further functionalization.

Alkylation: The nitrogen atom of the amide can be alkylated, though this can sometimes be challenging and may lead to a mixture of N- and O-alkylated products. google.com The use of a strong base to deprotonate the amide followed by reaction with an alkyl halide can introduce a second substituent on the nitrogen.

Modification of the Ethyl Chain:

A more common strategy for diversifying the linker involves synthesizing analogues from different starting materials. For example, instead of starting with 2-(4-fluorophenoxy)ethanol, one could use longer-chain amino alcohols in the initial ether synthesis or subsequent amidation.

Modification Strategy Synthetic Approach Resulting Analogue Structure Reference
N-Alkylation1. Strong base (e.g., NaH) 2. Alkyl halide (R-X)N-Alkyl-N-[2-(4-fluorophenoxy)ethyl]acetamide google.com
Chain ExtensionUse of 3-(4-fluorophenoxy)propan-1-amine (B50170) in the final amidation stepN-[3-(4-fluorophenoxy)propyl]acetamide ucl.ac.uk
Introduction of a Methyl GroupUse of 1-(4-fluorophenoxy)propan-2-amine in the final amidation stepN-[1-(4-fluorophenoxy)propan-2-yl]acetamide ucl.ac.uk

Table 3: Strategies for Diversification at the Ethyl Linker

Reaction Optimization and Process Scale-Up Considerations in Laboratory Synthesis

The synthesis of this compound and its derivatives on a laboratory scale requires careful consideration of reaction conditions to ensure efficiency, safety, and reproducibility. The two key transformations are typically a Williamson ether synthesis to form the phenoxy ether linkage and a subsequent amidation.

Williamson Ether Synthesis:

This reaction involves the reaction of a phenoxide with an alkyl halide. acs.orgyoutube.com Key parameters for optimization include:

Base Selection: Strong bases like sodium hydride (NaH) or potassium tert-butoxide are effective for deprotonating the phenol. researchgate.net For larger scale reactions, inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) might be preferred due to cost and handling considerations. acs.org

Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to enhance the nucleophilicity of the phenoxide. researchgate.net

Temperature: The reaction temperature influences the rate, with higher temperatures potentially leading to side reactions. A typical range is 50-100 °C. acs.org

Leaving Group: The choice of the leaving group on the ethanolamine (B43304) derivative (e.g., chloride, bromide, tosylate) will affect the reaction rate.

Amidation:

The formation of the amide bond from a carboxylic acid (or its derivative) and an amine is a cornerstone of organic synthesis. For process scale-up, several factors are critical:

Coupling Reagents: While a variety of coupling reagents are available, for larger scale synthesis, cost, atom economy, and the ease of removal of byproducts are important. Activating the carboxylic acid as an acyl chloride or using a carbodiimide (B86325) reagent are common strategies.

Base: An organic base such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) is often used to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material. google.com

Solvent: The choice of solvent depends on the solubility of the reactants and the ease of product isolation.

Work-up and Purification: Developing a robust work-up procedure to remove unreacted starting materials and coupling agent byproducts is crucial for obtaining the final product in high purity. Crystallization is often the preferred method for purification on a larger scale.

By systematically optimizing these parameters, the laboratory synthesis of this compound and its derivatives can be made more efficient, scalable, and reproducible.

Molecular Structure Elucidation and Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable tools for elucidating the structure of novel chemical entities. Each method probes different aspects of the molecule's properties, and a collective analysis provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity of atoms can be deduced.

¹H NMR Spectroscopy: The proton NMR spectrum of N-[2-(4-fluorophenoxy)ethyl]acetamide would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the fluorophenoxy ring typically appear in the downfield region (δ 6.8-7.2 ppm). The fluorine atom's electron-withdrawing nature and its coupling to adjacent protons would result in complex splitting patterns. The methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂) and the amide nitrogen (N-CH₂) would likely resonate in the range of δ 3.5-4.5 ppm. The acetyl methyl protons (CH₃) would appear as a singlet in the upfield region, typically around δ 2.0 ppm. chemicalbook.com The amide proton (NH) would be observed as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments. The carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum (around δ 170 ppm). The aromatic carbons would appear between δ 115-160 ppm, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. The methylene carbons (O-CH₂ and N-CH₂) would resonate in the range of δ 40-70 ppm, and the acetyl methyl carbon would be found in the upfield region (around δ 23 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.0 (singlet)~23
N-CH₂~3.5 (quartet)~40
O-CH₂~4.1 (triplet)~67
Aromatic CH (ortho to F)~7.0 (multiplet)~116 (d, J_CF ≈ 23 Hz)
Aromatic CH (meta to F)~6.9 (multiplet)~116 (d, J_CF ≈ 8 Hz)
Aromatic C-O-~154 (d, J_CF ≈ 2 Hz)
Aromatic C-F-~158 (d, J_CF ≈ 240 Hz)
Carbonyl C=O-~170

Note: The predicted chemical shifts and coupling patterns are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In its most common application, electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are detected.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (197.21 g/mol ). High-resolution mass spectrometry (HRMS) could be used to confirm the elemental formula (C₁₀H₁₂FNO₂) by providing a highly accurate mass measurement. nih.gov Common fragmentation patterns would likely involve cleavage of the amide bond, the ether linkage, and the ethyl chain, leading to characteristic fragment ions that can further support the proposed structure.

Interactive Data Table: Expected Mass Spectrometry Fragments

Fragment Ion Structure Expected m/z
[M]⁺[C₁₀H₁₂FNO₂]⁺197
[M - CH₃CO]⁺[C₈H₉FNO]⁺154
[M - C₂H₄NCO]⁺[C₆H₅FO]⁺112
[C₂H₅NO]⁺[CH₃CONHCH₂]⁺58
[CH₃CO]⁺[CH₃CO]⁺43

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band around 1650 cm⁻¹ would be indicative of the amide C=O stretching vibration. The N-H stretching vibration of the secondary amide would appear as a sharp peak in the region of 3300-3400 cm⁻¹. The C-O stretching of the aryl ether would be observed around 1250 cm⁻¹. The C-F stretch of the fluorinated aromatic ring would likely appear in the 1200-1100 cm⁻¹ region. nist.govnist.gov

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorptions of the 4-fluorophenoxy chromophore. Aromatic systems typically exhibit strong absorptions in the UV region. One would expect to see π → π* transitions for the aromatic ring, likely appearing as one or more strong bands in the 200-280 nm range. The presence of the fluorine substituent and the ether linkage may cause slight shifts in the absorption maxima compared to unsubstituted benzene.

X-ray Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular connectivity, X-ray crystallography offers an unparalleled level of detail regarding the three-dimensional arrangement of atoms in the solid state. This technique can definitively determine bond lengths, bond angles, and intermolecular interactions.

Single Crystal Growth and Data Collection

The first and often most challenging step in X-ray crystallographic analysis is the growth of high-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture, or by slow cooling of a hot, saturated solution. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is then recorded by a detector.

Crystal System and Space Group Determination

The positions and intensities of the diffraction spots are used to determine the unit cell parameters (the dimensions of the repeating unit in the crystal lattice) and the crystal system (e.g., monoclinic, orthorhombic). The systematic absences in the diffraction data allow for the determination of the space group, which describes the symmetry elements present in the crystal structure. For example, related acetamide (B32628) derivatives have been found to crystallize in monoclinic and orthorhombic systems. researchgate.netresearchgate.net The final step is the solution and refinement of the crystal structure, which yields a detailed model of the atomic positions within the unit cell. This model provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can play a crucial role in the packing of molecules in the solid state.

Analysis of this compound Reveals Limited Publicly Available Data

While the compound is listed with the CAS Number 282104-62-5, detailed analytical and crystallographic data, which are essential for the elucidation of its molecular structure and spectroscopic characterization, remain unpublished in scientific journals or publicly accessible databases. sigmaaldrich.com

Searches for specific analyses, including the examination of hydrogen bonding, halogen bonding, C-H···π interactions, and Hirshfeld surface analysis for crystal packing studies, did not yield any results for this compound.

It is important to note that while studies on related compounds, such as other N-substituted acetamides, do exist, the strict focus of this inquiry on this compound prevents the inclusion of data from these analogous but structurally distinct molecules. For instance, detailed crystallographic and intermolecular interaction studies are available for compounds like 2-Chloro-N-(4-fluorophenyl)acetamide, but this information is not transferable to the subject of this article.

Therefore, the sections on the analysis of intermolecular interactions and Hirshfeld surface analysis for this compound cannot be populated with the requested detailed research findings and data tables at this time due to a lack of available scientific research.

Computational Chemistry and Cheminformatics in Compound Analysis

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial determinants of chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. For N-[2-(4-fluorophenoxy)ethyl]acetamide, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), would provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms.

These calculations can also elucidate reactivity descriptors. For instance, in studies of similar acetamide (B32628) derivatives, DFT has been used to calculate properties that shed light on a molecule's stability and reactivity. researchgate.netresearchgate.net The analysis of related compounds demonstrates that DFT is a powerful tool for understanding molecular structure and intermolecular interactions. researchgate.netnih.govnih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.23 Å
C-N (amide)~1.35 Å
C-O (ether)~1.37 Å
C-F~1.36 Å
Bond AngleO=C-N~122°
C-N-C~121°
C-O-C~118°
Dihedral AngleC-C-N-CVariable (Conformation Dependent)

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups, as would be determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. libretexts.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com

The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer processes. The HOMO is often localized on the electron-rich parts of the molecule, such as the phenoxy oxygen or the amide group, while the LUMO may be distributed over the aromatic ring and the carbonyl group. DFT calculations are commonly used to determine the energies of these frontier orbitals. researchgate.netnih.govnih.gov

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.5
LUMO Energy (ELUMO)-0.8
HOMO-LUMO Gap (Egap)5.7

Note: These energy values are hypothetical, based on typical ranges observed for similar organic molecules in computational studies, to illustrate the output of FMO analysis. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen and the fluorine atom, highlighting their roles as potential hydrogen bond acceptors. The amide hydrogen, on the other hand, would exhibit a positive potential, indicating its capacity to act as a hydrogen bond donor. This type of analysis is crucial for understanding non-covalent interactions, which are vital for ligand-receptor binding. researchgate.net

Molecular Modeling and Dynamics Simulations

Beyond static electronic properties, molecular modeling techniques are employed to simulate the dynamic behavior of molecules and their interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.netsciforum.netmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential drug molecule. The process involves sampling a large number of conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding affinity.

In the context of this compound, molecular docking could be used to predict its binding affinity and pose within the active site of a relevant protein target. For example, acetamide derivatives have been studied as ligands for various enzymes and receptors. sciforum.netnih.govnih.gov A docking study would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. The results are often presented as a binding energy or score, with lower values indicating a more favorable interaction.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue/Description
Binding Affinity (kcal/mol)-7.5
Key Interacting ResiduesTyr250, Ser180, Phe320
Types of InteractionsHydrogen bond with Ser180 (amide C=O), Pi-Pi stacking with Phe320 (fluorophenyl ring)

Note: This table provides a hypothetical example of molecular docking results to illustrate the type of information generated.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a flexible molecule like this compound. The presence of several rotatable bonds (e.g., around the ethyl linker and the amide bond) means that the molecule can adopt numerous conformations.

Computational methods, such as systematic or stochastic conformational searches using molecular mechanics force fields or quantum chemical methods, can be used to explore the conformational landscape. researchgate.net The results of a conformational analysis can identify the global minimum energy conformation as well as other low-energy conformers that might be relevant for receptor binding. This information is crucial for understanding the molecule's shape and how it might present its functional groups for interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in the Analysis of this compound

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal computational disciplines in modern drug discovery, providing methodologies to correlate the chemical structure of compounds with their biological activities. ijnrd.orgmdpi.com These approaches are instrumental in optimizing lead compounds and prioritizing the synthesis of new molecules with enhanced potency and desired characteristics. oup.comelsevierpure.com For a compound such as this compound, which belongs to the phenoxyacetamide class of molecules, QSAR can be a powerful tool. Related phenoxyacetamide derivatives have been investigated for their potential as inhibitors of enzymes like monoamine oxidase (MAO), which is implicated in neurological disorders. nih.gov A systematic QSAR study on a series of analogues of this compound would enable the prediction of their biological activity trends and guide the design of more effective therapeutic agents.

Descriptor Calculation and Feature Selection

The foundation of any QSAR model is the numerical representation of molecular structures through descriptors. nih.gov This process begins with the generation of the 2D or 3D structure of this compound, typically using molecular drawing software, followed by energy minimization to achieve a stable conformation. frontiersin.org Subsequently, a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Descriptor Calculation: Molecular descriptors can be broadly categorized and calculated using specialized software. For this compound, these would include:

0D Descriptors: Based on the molecular formula, such as molecular weight and atom counts. hufocw.org

1D Descriptors: Based on lists of molecular fragments, such as the count of specific functional groups. hufocw.org

2D Descriptors: Derived from the 2D representation (graph) of the molecule, these include topological indices that describe molecular size, branching, and shape, as well as connectivity indices. pharmatutor.org

3D Descriptors: Calculated from the 3D molecular conformation, these describe steric and surface properties. hufocw.org

Physicochemical Descriptors: These include properties like hydrophobicity (LogP), molar refractivity (MR), and topological polar surface area (TPSA). hufocw.org

Electronic Descriptors: Derived from quantum chemical calculations, these describe the electronic properties of the molecule, such as HOMO and LUMO energies and partial charges on atoms. ucsb.edu

Descriptor ClassExamplesInformation Encoded
Constitutional (0D/1D)Molecular Weight, Atom Count, Number of Rotatable BondsMolecular composition and basic flexibility
Topological (2D)Kier & Hall Connectivity Indices, Randic IndexAtomic connectivity, molecular size, shape, and branching
Geometrical (3D)Molecular Surface Area, Molecular Volume3D spatial arrangement and steric properties
PhysicochemicalLogP, Topological Polar Surface Area (TPSA)Hydrophobicity and polarity
ElectronicHOMO/LUMO energies, Dipole Moment, Partial ChargesElectron distribution and reactivity

Feature Selection: Typically, hundreds or thousands of descriptors can be calculated for a single molecule. Including all of them in a QSAR model would lead to overfitting and poor predictive ability. oup.com Therefore, feature selection is a critical step to identify the most relevant descriptors that have a true correlation with the biological activity. aip.orgnih.gov Various computational methods are employed for this purpose:

Genetic Algorithms (GA): Inspired by natural evolution, this method iteratively selects and combines subsets of descriptors to find an optimal set that produces the best model performance. oup.com

Stepwise Regression: This method involves iteratively adding (forward selection) or removing (backward elimination) descriptors from the model based on their statistical significance. oup.com

Recursive Feature Elimination (RFE): This technique recursively builds a model and removes the weakest feature(s) until the desired number of features is reached. aip.org

The goal is to produce a parsimonious model with the highest statistical significance and predictive power, using the minimum number of descriptors required to explain the variance in the biological data. elsevierpure.com

Predictive Modeling for Biological Activity Trends

Once a relevant subset of descriptors has been selected, a mathematical model is constructed to establish a quantitative relationship between these descriptors and the biological activity of the compounds. nih.gov For a series of this compound analogues, the biological activity would typically be an experimentally determined value, such as the half-maximal inhibitory concentration (IC₅₀), which is often converted to a logarithmic scale (pIC₅₀) for modeling.

The model can be generated using various statistical methods, from traditional linear approaches to more complex non-linear machine learning algorithms.

Multiple Linear Regression (MLR): This method generates a simple linear equation that is easily interpretable. nih.gov

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large or when they are correlated. nih.gov

Machine Learning Methods: Algorithms like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. frontiersin.orgresearchgate.net

A hypothetical QSAR model for a series of phenoxyacetamide derivatives might look like: pIC₅₀ = β₀ + (β₁ * LogP) + (β₂ * TPSA) + (β₃ * qC1)

Where β are the regression coefficients and qC1 is an electronic descriptor representing the charge on a specific atom.

The robustness and predictive accuracy of the developed QSAR model must be rigorously validated. nih.gov This involves internal validation (e.g., cross-validation, such as leave-one-out) and, crucially, external validation using a test set of compounds that were not used in the model's development. acs.org A reliable model will accurately predict the biological activities of the compounds in the test set. nih.gov Such a validated model for this compound and its derivatives could then be used to screen virtual compounds, prioritizing the synthesis of only those with high predicted activity. nih.gov

Compound AnalogueLogP (Descriptor 1)TPSA (Descriptor 2)Experimental pIC₅₀Predicted pIC₅₀
Analogue 12.149.36.56.4
Analogue 22.549.36.86.9
Analogue 32.158.56.16.0
Analogue 42.949.37.27.3
Analogue 5 (Test Set)2.652.47.06.9

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Methodological Focus)

Beyond predicting efficacy, computational chemistry provides crucial methodologies for assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. nih.gov Evaluating these pharmacokinetic properties in silico at an early stage helps to identify potential liabilities and reduce the high attrition rates of compounds in later stages of drug development. nih.govnih.gov The focus here is on the computational methods used to predict these key ADME parameters.

Absorption: For a drug to be orally effective, it must be absorbed from the gastrointestinal tract. Key properties predicted by in silico models include aqueous solubility and membrane permeability. nih.gov

Methodology for Permeability Prediction: Passive permeability is often predicted using models based on physicochemical properties like LogP and polar surface area. A widely used in vitro method that is often modeled computationally is the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govingentaconnect.com In silico PAMPA models can predict the permeability of a compound across an artificial lipid membrane, providing a good estimate of its passive diffusion capabilities. benthamscience.com These models are often built using QSAR-like techniques, correlating calculated molecular descriptors with experimental permeability data. nih.gov Models for predicting permeability in cell-based assays like Caco-2, which can account for active transport, are also developed. nih.gov

Distribution: Once absorbed, a compound is distributed throughout the body. Computational models predict key distribution parameters.

Methodology for Distribution Prediction: Models are developed to predict plasma protein binding (PPB), which affects the amount of free drug available to act on its target. nih.gov Another critical prediction is for blood-brain barrier (BBB) penetration, which is essential for drugs targeting the central nervous system. These are often classification models (e.g., BBB+ or BBB-) or quantitative QSAR models based on descriptors related to size, polarity, and hydrogen bonding capacity. nih.gov

Metabolism: The metabolic stability of a compound determines its half-life in the body.

Methodology for Metabolism Prediction: In silico tools can predict a compound's susceptibility to metabolism by major enzyme families, particularly the Cytochrome P450 (CYP) isoenzymes. These models can identify likely sites of metabolism on the molecule and predict whether the compound is likely to be a substrate or inhibitor of specific CYP enzymes (e.g., CYP3A4, CYP2D6), which is critical for assessing potential drug-drug interactions. computabio.com

Excretion: This involves the removal of the drug and its metabolites from the body.

Methodology for Excretion Prediction: The primary parameter predicted is clearance, which is the volume of plasma cleared of the drug per unit time. Computational models estimate clearance rates, helping to predict the dosing regimen. computabio.com

Many of these predictive models are available through web-based platforms and integrated software suites, which can provide a comprehensive in silico ADME profile for a virtual compound like this compound before it is ever synthesized. pubcompare.ai

ADME PropertyPredicted ParameterCommon In Silico Methodological Approach
AbsorptionAqueous Solubility (LogS), Intestinal Absorption (HIA)QSAR models based on physicochemical descriptors.
AbsorptionMembrane Permeability (PAMPA, Caco-2)QSAR/QSPR models correlating descriptors to experimental permeability data. nih.gov
DistributionPlasma Protein Binding (PPB), Blood-Brain Barrier (BBB) PenetrationClassification or regression models based on LogP, TPSA, and H-bonding. nih.gov
MetabolismCYP450 Substrate/Inhibitor, Site of MetabolismSubstrate docking to enzyme active sites; machine learning models.
ExcretionTotal Clearance (CL)Physiologically based pharmacokinetic (PBPK) models, QSAR. nih.gov

Investigation of Molecular Interactions and Biological Target Engagement Methodologies

Biochemical Assay Development for Target Interaction Profiling

Biochemical assays are fundamental in characterizing the interaction of "N-[2-(4-fluorophenoxy)ethyl]acetamide" with its biological targets at a molecular level. These assays are designed to measure the compound's ability to modulate the activity of specific enzymes or its affinity for particular receptors.

Enzyme Inhibition Assays (e.g., Kinases, Deacetylases, Proteases)

Given the structural similarities of "this compound" to other known enzyme inhibitors, a primary area of investigation involves its potential to inhibit various enzyme classes.

Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibition Assay: Compounds with a core structure similar to "this compound" have been identified as potent inhibitors of MGAT2, an enzyme involved in fat absorption. google.com An established assay to determine the inhibitory activity of such compounds involves the use of recombinant human MGAT2. google.com In this assay, the enzyme activity is measured by quantifying the incorporation of a radiolabeled substrate, such as 14C-labeled monoacylglycerol, into diacylglycerol. The inhibitory effect of the test compound is determined by measuring the reduction in radioactivity in the presence of the compound compared to a control. The 50% inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce enzyme activity by half, can be calculated using methods like 4-coefficient logistic regression analysis. google.com

Kinase Inhibition Assays: Phenoxyacetamide derivatives have been explored as inhibitors of kinases such as c-Met kinase. While specific data for "this compound" is not available, a general approach to assess its potential as a kinase inhibitor would involve in vitro kinase activity assays. These assays typically measure the phosphorylation of a substrate by the target kinase in the presence and absence of the inhibitor. The results are often expressed as IC50 values.

Dot1-like protein (DOT1L) Inhibition: Virtual screening and molecular dynamics simulations have identified phenoxyacetamide derivatives as potential inhibitors of DOT1L, a histone methyltransferase. nih.gov Experimental validation would involve biochemical assays to measure the enzymatic activity of DOT1L in the presence of "this compound".

A hypothetical data table for enzyme inhibition assays is presented below:

Enzyme TargetAssay PrincipleMeasured ParameterHypothetical IC50 (µM) for this compound
MGAT2RadiometricIncorporation of 14C-monoacylglycerol0.5
c-Met KinasePhosphorylation of substrateATP consumption or substrate phosphorylation5.2
DOT1LHistone Methyltransferase AssayFormation of S-adenosyl-L-homocysteine (SAH)10.8

Receptor Binding Studies

To determine if "this compound" interacts with specific receptors, receptor binding assays are employed. These assays measure the affinity of the compound for a receptor, typically by competing with a radiolabeled ligand known to bind to the target receptor. The data is used to calculate the inhibition constant (Ki), which reflects the compound's binding affinity. While specific receptor binding studies for "this compound" are not prominently documented, this methodology remains a crucial step in profiling its biological activity.

Cell-Based Phenotypic Screening Approaches (Non-Clinical Focus)

Cell-based assays provide insights into the biological effects of a compound in a more physiologically relevant context. These approaches are instrumental in identifying compounds that elicit a desired cellular phenotype.

High-Throughput Screening (HTS) Methodologies for Hit Identification

HTS allows for the rapid screening of large compound libraries against a specific biological target or cellular phenotype. For a compound like "this compound," HTS could be used to identify initial "hits" from a library of related phenoxyacetamide derivatives. For instance, a cell-based assay measuring a downstream effect of MGAT2 inhibition, such as lipid droplet formation in a relevant cell line, could be adapted for HTS.

Fragment-Based Screening (FBS) Strategies

FBS is an alternative approach to hit identification where small chemical fragments are screened for weak binding to the target. Hits from an FBS campaign can then be elaborated and optimized to generate more potent lead compounds. While there is no specific report of FBS being used for "this compound," this strategy could be employed to explore the binding pockets of potential targets and guide the design of novel analogs with improved affinity and selectivity.

Advanced Target Identification and Validation Techniques

Identifying the specific molecular target(s) of a compound is a critical step in drug discovery. Several advanced techniques can be utilized for this purpose.

Affinity-Based Proteomics: This biochemical approach involves immobilizing a derivative of "this compound" onto a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. nih.gov The captured proteins are then identified using mass spectrometry. nih.gov

Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding. digitellinc.com If "this compound" binds to a target protein, it will typically stabilize the protein, leading to a higher melting temperature. digitellinc.com This technique is label-free and can be used to confirm target engagement in a cellular context. digitellinc.com

Genetic Approaches: Forward and reverse genetics can be used to identify the target of a bioactive compound. nih.gov For example, generating resistance to the cytotoxic effects of "this compound" in a cell line and then sequencing the genome of the resistant cells may reveal mutations in the target protein or pathway. core.ac.uk

Computational Approaches: In silico methods like docking screening and molecular dynamics simulations can be used to predict potential targets. nih.gov For instance, phenoxyacetamide derivatives were identified as potential DOT1L inhibitors through a hierarchical docking-based virtual screening. nih.gov These computational hits require subsequent experimental validation.

A summary of these advanced techniques is provided in the table below:

TechniquePrincipleApplication to this compound
Affinity-Based ProteomicsPull-down of binding partners using an immobilized ligand. nih.govIdentification of direct protein targets from cell lysates.
Cellular Thermal Shift Assay (CETSA®)Ligand-induced changes in protein thermal stability. digitellinc.comConfirmation of target engagement in intact cells.
Genetic ApproachesCorrelation of genetic modifications with compound sensitivity/resistance. nih.govcore.ac.ukIdentification of genes and pathways essential for the compound's activity.
Computational ScreeningVirtual screening of compound libraries against known protein structures. nih.govPrediction of potential biological targets for experimental validation. nih.gov

Affinity-Based Proteomics (e.g., Affinity Chromatography)

Affinity-based proteomics is a powerful technique used to isolate and identify the specific cellular targets of a small molecule. nih.gov This method involves chemically modifying the small molecule of interest to include a linker and an affinity tag, such as biotin. This "bait" molecule is then immobilized on a solid support, creating an affinity matrix. When a complex mixture of proteins, such as a cell lysate, is passed over this matrix, proteins that have a specific affinity for the small molecule are captured. nih.gov After washing away non-specifically bound proteins, the target proteins can be eluted and identified using mass spectrometry. pnas.orgbroadinstitute.org

While this technique is highly effective, it is important to note that the chemical modification of the small molecule can sometimes alter its binding affinity for its target proteins. nih.gov

Drug Affinity Responsive Target Stability (DARTS)

Drug Affinity Responsive Target Stability (DARTS) is a target identification method that leverages the principle that the binding of a small molecule to its target protein can increase the protein's stability and make it more resistant to degradation by proteases. creative-proteomics.comcreative-proteomics.com A significant advantage of DARTS is that it does not require any chemical modification of the small molecule being studied. nih.govspringernature.compnas.org

The DARTS workflow involves treating a cell lysate with the compound of interest and a control vehicle. Both samples are then subjected to limited proteolysis. Proteins that are stabilized by binding to the compound will be less digested by the protease compared to the proteins in the control sample. These protected proteins can then be identified by techniques such as gel electrophoresis and mass spectrometry. creative-proteomics.comnih.gov This method is particularly valuable for identifying the targets of small molecules in their native, unmodified state. nih.govpnas.org

Leveraging Chemotype-Specific Resistance in Chemical Biology

Chemotype-specific resistance is a genetic approach that can be used to validate the biological targets of a chemical compound. nih.govnih.gov A chemotype refers to a chemically distinct entity within a species that produces a different set of secondary metabolites. wikipedia.orgmdpi.com In the context of drug discovery, if a compound exhibits a specific cellular effect, such as inhibiting cell growth, researchers can select for cells that have developed resistance to this effect. nih.gov

The genetic mutations that confer this resistance often point directly to the molecular target of the compound. nih.govnih.gov For example, if a mutation in a specific protein prevents a compound from binding to it, cells with this mutation will be resistant to the compound's effects. Identifying these mutations can provide strong evidence for the compound's direct target. nih.govnih.gov This approach can be a powerful tool for deconvoluting the mechanism of action of drugs and chemical probes. nih.gov

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. ebi.ac.uk

Systematic Modification and Activity Profiling

A systematic SAR study of this compound would involve the synthesis of a library of related compounds with modifications at various positions. For instance, the halogen substituent on the phenoxy ring has been shown to enhance the anti-inflammatory activity of some phenoxyphenylacetic acids. nih.gov Similarly, studies on other phenoxyacetamide derivatives have revealed that different substituents can significantly impact their biological activities, including anticancer and antitubercular effects. nih.govmdpi.com

The biological activity of each new analog would be assessed, and the resulting data would be compiled to build a comprehensive SAR profile. This information is invaluable for optimizing the lead compound to improve its potency and selectivity.

Identification of Pharmacophore Features

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. dovepress.com By analyzing the SAR data from a series of active and inactive analogs, a pharmacophore model can be developed. researchgate.net This model defines the essential spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. dovepress.comarchivepp.com

For this compound, the pharmacophore would likely include the fluorophenoxy group, the amide linkage, and the ethyl chain, with their specific spatial orientation being critical for activity.

Influence of Substituent Effects on Biological Activity

The nature of the substituents on a molecule can profoundly influence its biological activity through steric, electronic, and hydrophobic effects. archivepp.com For example, studies on N-phenylacetamide derivatives have shown that the presence of a nitro group can enhance cytotoxic effects against certain cancer cell lines, while methoxy (B1213986) groups result in lower activity. nih.govnih.gov

Similarly, the position and type of halogen on a phenyl ring can significantly alter a compound's inhibitory activity. mdpi.comfrontiersin.org The length of an alkyl chain can also impact potency and psychostimulant response in an inverted U-shape manner. nih.gov Understanding these substituent effects is crucial for the rational design of more effective analogs of this compound.

Mechanistic Insights into Molecular Action Excluding Clinical Outcomes

Elucidation of Molecular Binding Modes and Interaction Dynamics

The binding of a small molecule to its protein target is governed by a complex interplay of non-covalent interactions. For N-[2-(4-fluorophenoxy)ethyl]acetamide, its constituent parts—the fluorophenoxy ring, the ethyl linker, and the acetamide (B32628) group—each contribute to its potential binding affinity and specificity.

In silico studies on analogous 2-phenoxyacetamide (B1293517) derivatives have identified them as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov These studies suggest that the phenoxyacetamide scaffold can fit into the active site of the protease, forming key interactions that inhibit its function. The binding mode likely involves the acetamide group acting as a hydrogen bond donor and acceptor, while the phenoxy ring engages in hydrophobic and aromatic stacking interactions with residues in the binding pocket. nih.gov The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

Molecular docking studies on other acetamide-containing compounds have revealed their potential to inhibit enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). nih.gov These studies highlight the importance of the acetamide linker in positioning the aromatic portions of the molecule within the enzyme's active site.

Similarly, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been shown through molecular docking to effectively interact with the active site of the COX-2 enzyme. mdpi.com In these models, the phenoxy moiety fits into a hydrophobic pocket of the enzyme, while the acetamide portion can form crucial hydrogen bonds with key amino acid residues like Arginine and Tyrosine. mdpi.com Given the structural similarities, it is plausible that this compound could engage with targets like COX-2 through a comparable binding mode, where the 4-fluorophenoxy group occupies a hydrophobic pocket and the acetamide group forms stabilizing hydrogen bonds.

Pathways Modulated by this compound and its Analogues (e.g., Signal Transduction Pathways)

The biological effects of this compound and its analogues are a direct consequence of their ability to modulate specific cellular signaling pathways. Research on this class of compounds points towards involvement in pathways related to inflammation, cancer, and infectious diseases.

Anti-inflammatory and Analgesic Pathways: A significant body of research has focused on the anti-inflammatory and analgesic properties of phenoxyacetamide derivatives. nih.gov Some of these compounds are known to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) synthesis pathway. mdpi.commdpi.com By inhibiting COX-2, these molecules reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. mdpi.com The reduction in prostaglandin levels subsequently dampens the inflammatory signaling cascade. Furthermore, studies have shown that the anti-inflammatory effects of some derivatives are associated with a decrease in the levels of pro-inflammatory cytokines like TNF-α. mdpi.com

Anticancer Pathways: Phenoxyacetamide derivatives have also been investigated for their potential as anticancer agents. nih.govnih.gov Some analogues have demonstrated cytotoxic activity against various human cancer cell lines. nih.gov The proposed mechanisms often involve the induction of apoptosis (programmed cell death). For instance, one study reported that a phenoxy derivative with methyl and fluoro substituents could suppress the Hypoxia-Inducible Factor 1-alpha (HIF-1α) through a p53/MDM-2 mediated degradation pathway, thereby inhibiting tumor cell survival. nih.gov Phenylacetamide derivatives have also been shown to induce differentiation and apoptosis in cancer cells, suggesting interference with cell cycle regulation and survival pathways. nih.gov

Antimicrobial Pathways: The phenoxyacetamide scaffold is also a feature in compounds with antimicrobial activity. nih.gov Analogues have shown efficacy against Mycobacterium tuberculosis, including drug-resistant strains. nih.govmdpi.com While the exact pathways are still under investigation, these compounds likely inhibit essential enzymes or processes within the bacteria. Additionally, some complex derivatives containing the phenoxyacetamide moiety have demonstrated the ability to inhibit bacterial growth in vitro, suggesting they may interfere with crucial bacterial metabolic or structural pathways.

Table 1: Reported Biological Activities and IC₅₀/MIC Values for Selected Phenoxyacetamide Analogues This table is interactive. You can sort the data by clicking on the column headers.

Compound Class/Derivative Biological Activity Target/Assay IC₅₀/MIC Reference
2-Phenoxyacetamide Derivatives SARS-CoV-2 Mpro Inhibition In silico Docking -6.83 to -7.20 kcal/mol (ΔGbind) nih.gov
2-(Substituted phenoxy)-N-(1-phenylethyl) acetamide Anti-inflammatory Carrageenan-induced paw edema Not specified nih.gov
Phenoxy derivative with methyl and fluoro substitute Anticancer (Cytotoxicity) HCT-1, SF268, HT-15, MCF-7, PC-3 ~13 µM (Average IC₅₀) nih.gov
2-(4-Fluorophenyl)-N-phenylacetamide derivatives Anticancer (Cytotoxicity) PC3 cell line 52 µM (Compound 2b) nih.gov
Phenoxyacetic acid analogues Anti-mycobacterial M. tuberculosis H37Rv Not specified nih.gov
2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide Antitubercular M. tuberculosis H37Rv 4 µg/mL (MIC) mdpi.com
Phenoxy acetic acid hydrazides Anti-inflammatory COX-2 Inhibition 0.06–0.09 µM (IC₅₀ for potent derivatives) mdpi.com
N-Aryl-2-(N-disubstituted) acetamide compounds Neuroprotective MAO-A Inhibition 0.028 µM (IC₅₀ for a potent derivative) nih.gov

Role of Specific Structural Motifs in Target Recognition

The specific arrangement of atoms and functional groups within this compound is crucial for its interaction with biological targets. The key structural motifs are the 4-fluorophenoxy group, the ethylacetamide linker, and the terminal amide.

The phenoxy ring itself is a common feature in many biologically active compounds, often participating in hydrophobic and π-stacking interactions within protein binding sites. The introduction of a fluorine atom at the para-position of the phenoxy ring is a significant modification. Fluorine is a small, highly electronegative atom that can profoundly alter a molecule's physicochemical properties. nih.gov Its high electronegativity can create a localized dipole, influencing the molecule's ability to form hydrogen bonds or other polar interactions. The substitution of a hydrogen atom with fluorine can also enhance metabolic stability and membrane permeability, which are important pharmacokinetic properties. nih.govnih.gov In some cases, halogen-containing phenoxy derivatives have been shown to enhance anti-inflammatory activity. nih.gov

The ethylacetamide linker provides a degree of flexibility, allowing the phenoxy ring and the terminal amide to adopt various spatial orientations. This flexibility can be crucial for fitting into a specific binding pocket. The length and nature of this linker are critical determinants of activity in many drug classes. The amide group (-CONH-) is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). This dual capability allows it to form strong and specific interactions with amino acid residues in a protein's active site, often anchoring the molecule in place. Studies on various acetamide derivatives have consistently highlighted the importance of this group in forming critical binding interactions. nih.govnih.gov

Future Directions and Research Perspectives for Fluorophenoxy Acetamide Compounds

Development of Next-Generation Chemical Probes

Chemical probes are indispensable tools in chemical biology, designed to interact with specific proteins or other biomolecules in their native cellular environment to elucidate their function. mskcc.org The development of such probes derived from the fluorophenoxy acetamide (B32628) scaffold represents a compelling area for future research.

The core structure of fluorophenoxy acetamide offers a versatile platform for chemical modification. By introducing various functional groups, researchers can create a library of derivatives with diverse physicochemical properties. These "mutated" chemicals can then be used to systematically probe biological systems. mskcc.org For instance, the incorporation of fluorophores could lead to the creation of fluorescent probes for bioimaging applications, allowing for the visualization of target engagement and localization within living cells. researchgate.netnih.gov The development of such probes has been instrumental in understanding cellular dynamics and disease progression. researchgate.net

Furthermore, the synthesis of fully-functionalized probes, which may include photoaffinity labels and reporter tags, can facilitate the identification of novel protein-ligand interactions through chemoproteomic approaches. chemrxiv.org These advanced probes would enable researchers to map the interactome of fluorophenoxy acetamide compounds, providing crucial insights into their mechanisms of action and potentially uncovering previously unknown "ligandable" sites on proteins. chemrxiv.org The inherent drug-like properties often associated with natural product-inspired scaffolds could be mimicked in the design of these probes to enhance their potential for binding to biomacromolecules. chemrxiv.org

Future research in this area would likely involve the systematic derivatization of the fluorophenoxy acetamide core to generate a diverse chemical toolbox. Each probe within this set would be meticulously designed to investigate a specific aspect of a biological question, ultimately contributing to a deeper understanding of cellular pathways and facilitating the development of new therapeutic strategies. mskcc.org

Exploration of Novel Biological Targets in Academic Research

The acetamide and phenoxy acetamide classes of compounds have been reported to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govrsc.org This broad bioactivity profile suggests that these compounds interact with a variety of biological targets. A key future direction for academic research is the systematic exploration and identification of these molecular targets for fluorophenoxy acetamide derivatives.

Initial studies on related acetamide derivatives have shown activity against various human cancer cell lines and bacterial strains. nih.gov For example, certain phenylacetamide derivatives have demonstrated cytotoxic effects against prostate cancer (PC3) cell lines. This points towards potential interactions with proteins involved in cancer cell proliferation and survival. The exploration of these interactions at a molecular level is a critical next step.

Future research efforts could employ a range of modern techniques to identify these targets. Affinity chromatography using immobilized fluorophenoxy acetamide ligands, for instance, could be used to isolate and identify binding proteins from cell lysates. Furthermore, computational approaches such as molecular docking studies can predict potential binding partners, which can then be validated experimentally. researchgate.net The identification of novel biological targets for this class of compounds would not only elucidate their mechanism of action but could also open up new therapeutic avenues for a range of diseases. A deeper understanding of the structure-activity relationships (SAR) is crucial in this endeavor, guiding the synthesis of more potent and selective compounds. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govnih.gov These powerful computational tools can significantly accelerate the process of identifying and optimizing new drug candidates by analyzing vast datasets and recognizing complex patterns that are not apparent to human researchers. nih.govmdpi.com The application of AI and ML to the design of fluorophenoxy acetamide compounds holds immense potential for future research.

One of the primary applications of AI in this context is in the development of quantitative structure-activity relationship (QSAR) models. By training machine learning algorithms on a dataset of fluorophenoxy acetamide derivatives and their corresponding biological activities, it is possible to build predictive models that can estimate the activity of novel, unsynthesized compounds. mit.edu This allows for the virtual screening of large chemical libraries, prioritizing the synthesis of molecules with the highest predicted potency and most favorable properties. mdpi.com

Furthermore, generative AI models can be employed for de novo drug design. mdpi.com These algorithms can learn the underlying chemical principles from existing active compounds and generate novel molecular structures that are predicted to be active against a specific biological target. This approach can lead to the discovery of entirely new chemical scaffolds with improved efficacy and reduced off-target effects. mdpi.com AI can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, which is a critical step in the drug development pipeline. mdpi.comrsc.orgresearchgate.net By integrating these predictive models early in the design phase, researchers can focus their efforts on compounds with a higher probability of success in clinical trials. nih.gov

Q & A

Q. What are the optimal synthetic routes for N-[2-(4-fluorophenoxy)ethyl]acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 4-fluorophenol with ethylenediamine under basic conditions (e.g., K₂CO₃) to form the phenoxyethylamine intermediate.
  • Step 2: Acetylate the amine using acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., DMF) at 60–80°C.
  • Key Variables: Solvent choice (DMF vs. THF) and temperature control significantly impact yield. Impurities like unreacted starting materials or diacetylated byproducts require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can structural integrity and purity of this compound be confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify the presence of fluorophenyl (δ 6.8–7.2 ppm), ethylenediamine backbone (δ 3.4–3.8 ppm), and acetamide (δ 2.0–2.1 ppm) protons.
  • IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹).
  • X-ray Crystallography: For definitive stereochemical confirmation, single-crystal diffraction can resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves.
  • Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures (e.g., S. aureus, C. albicans).
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenoxy group influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Computational Studies: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can map electron density distributions, revealing enhanced electrophilicity at the acetamide carbonyl due to the electron-withdrawing fluorine.
  • Comparative SAR: Synthesize analogs (e.g., 4-chloro or 4-methoxy derivatives) and compare binding affinities to target proteins (e.g., via SPR or ITC). Fluorine’s para-substitution often improves metabolic stability and membrane permeability .

Q. How can contradictory data in biological activity reports (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time.
  • Impurity Profiling: Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed acetamide) that may interfere with activity.
  • Orthogonal Assays: Validate results with complementary techniques (e.g., Western blotting for protein expression changes alongside cytotoxicity data) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce hydrophilic groups (e.g., hydroxyl) via late-stage functionalization to enhance solubility.
  • Pro-drug Design: Mask the acetamide as a tert-butyl carbamate to improve oral bioavailability.
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ethylenediamine oxidation) and guide structural modifications .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2 or HDACs). Focus on hydrogen bonding with the acetamide and hydrophobic interactions with the fluorophenyl group.
  • MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and identify residues critical for affinity.
  • Pharmacophore Mapping: Define essential features (e.g., hydrogen bond acceptors, aromatic rings) for virtual screening of derivative libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.